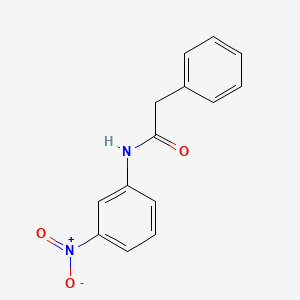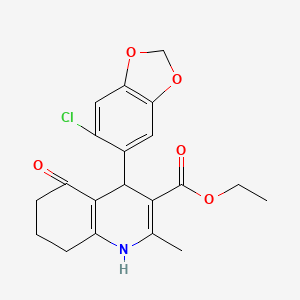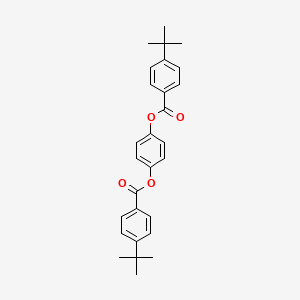
Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-N-(2-キノリルメチレン)ベンゼンアミンは、アニリン類に属する有機化合物です。これは、4-メチル基とキノリルメチレン基で置換されたベンゼンアミン基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
4-メチル-N-(2-キノリルメチレン)ベンゼンアミンの合成は、通常、4-メチルベンゼンアミンと2-キノリンカルボアルデヒドの縮合を伴います。反応は、通常、酢酸などの触媒の存在下、還流条件下で行われます。反応は以下の式で表すことができます。
4-methylbenzenamine+2-quinolinecarboxaldehyde→Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-
工業的生産方法
この化合物の工業的生産方法は、文献ではあまり詳しく説明されていません。一般的なアプローチでは、ラボ規模の合成プロセスを拡大し、反応条件を最適化し、再結晶やクロマトグラフィーなどのさまざまな精製技術を通じて最終製品の純度を確保することになります。
化学反応解析
反応の種類
4-メチル-N-(2-キノリルメチレン)ベンゼンアミンは、次のものを含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてキノリン誘導体を生成することができます。
還元: 還元反応は、アミン誘導体の生成につながる可能性があります。
置換: 芳香族環は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、通常、塩化アルミニウム(AlCl3)や塩化鉄(III)(FeCl3)などの触媒が必要です。
主な生成物
酸化: キノリン誘導体。
還元: アミン誘導体。
置換: 使用する求電子剤に応じて、さまざまな置換された芳香族化合物。
化学反応の分析
Types of Reactions
4-Methyl-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: 4-methylaniline and 2-quinolinecarboxaldehyde.
Substitution: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
4-メチル-N-(2-キノリルメチレン)ベンゼンアミンは、次のものを含むいくつかの科学研究における応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性について調査されています。
医学: 独自の化学構造により、薬物開発における潜在的な用途について調査されています。
工業: 染料、顔料、その他の特殊化学品の製造に使用されています。
作用機序
4-メチル-N-(2-キノリルメチレン)ベンゼンアミンの作用機序は完全には解明されていません。ただし、次のものを含むさまざまな分子標的や経路と相互作用すると考えられています。
酵素阻害: この化合物は、特定の酵素を阻害し、生化学的経路に影響を与える可能性があります。
DNAインターカレーション: DNAにインターカレーションし、複製と転写プロセスを阻害する可能性があります。
受容体結合: この化合物は、特定の受容体に結合し、細胞シグナル伝達経路を調節する可能性があります。
類似化合物の比較
類似化合物
- 4-メトキシ-N-メチルベンゼンアミン
- 4-メトキシ-2-メチルベンゼンアミン
独自性
4-メチル-N-(2-キノリルメチレン)ベンゼンアミンは、ベンゼンアミン基とキノリルメチレン基の両方が存在するため、独特です。
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline derivatives: A broad class of compounds with diverse biological and pharmacological activities.
Uniqueness
4-Methyl-N-(quinolin-2-ylmethylene)aniline is unique due to its specific structure, which allows it to form stable metal complexes with enhanced luminescent properties . This makes it particularly valuable in the development of materials for optoelectronic applications and as a potential therapeutic agent in medicine .
特性
CAS番号 |
5918-79-6 |
|---|---|
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC名 |
N-(4-methylphenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C17H14N2/c1-13-6-9-15(10-7-13)18-12-16-11-8-14-4-2-3-5-17(14)19-16/h2-12H,1H3 |
InChIキー |
LNKUZZWFLMBFDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)


![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)

![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
